molecular formula C11H12N4 B1471847 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 1367752-46-2

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1471847
CAS No.: 1367752-46-2
M. Wt: 200.24 g/mol
InChI Key: KQZSKEJJSKQQCO-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 1367752-46-2) is a chemical compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . This compound belongs to the imidazo[1,2-b]pyrazole class of heterocyclic scaffolds, which are recognized in scientific literature as attractive synthetic targets due to their noteworthy pharmacological potential . The imidazo[1,2-b]pyrazole core is a structure of significant interest in medicinal chemistry research. Compounds based on this scaffold have been investigated for a range of biological activities, including anti-inflammatory, antiviral, and antidiabetic effects, as well as for their capacity to inhibit cancer cell growth . Related derivatives have been studied as potential multi-target agents, with some showing the ability to inhibit reactive oxygen species (ROS) production and platelet aggregation, pathways involved in inflammation and cancer . The specific this compound is offered as a building block for chemical synthesis and biological screening in a research setting. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZSKEJJSKQQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its distinctive structural features and potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11_{11}H12_{12}N4_4
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 1367752-46-2

The structure includes a cyclopentyl group attached to an imidazo[1,2-b]pyrazole core, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazo[1,2-b]pyrazole framework is known for modulating signaling pathways involved in various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases related to inflammatory responses.
  • Receptor Interaction : It can bind to receptors involved in neuropharmacological pathways, potentially influencing mood and cognition.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antiinflammatory Activity

A study demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibited significant inhibition of pro-inflammatory proteins such as TNF-α and IL-6. The inhibition percentage for certain derivatives was reported at 63.1% for TNF-α and 70.3% for IL-6 compared to standard drugs like celecoxib .

Anticancer Properties

The compound's structure allows it to interfere with cancer cell proliferation pathways. For instance, molecular docking studies have indicated good binding affinity with targets implicated in cancer progression .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopentyl group at position 1Anti-inflammatory, anticancer
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidMethyl group at position 7Anticancer
4-Nitro-1H-pyrazole-3-carboxylic acidNitro group at position 4Antimicrobial

This table highlights that while other imidazo derivatives also exhibit biological activities, the specific cyclopentyl substitution enhances solubility and stability.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

  • Inflammation Model Studies : In vitro studies using RAW264.7 cells showed that the compound down-regulated pro-inflammatory markers significantly compared to controls .
  • Cancer Cell Line Studies : Inhibition assays on various cancer cell lines demonstrated that this compound could reduce cell viability effectively at micromolar concentrations .

Scientific Research Applications

Anticancer Activity

Research indicates that 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exhibits significant anticancer properties. Studies have shown that derivatives of imidazo[1,2-b]pyrazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • Mechanism of Action: The compound may interact with specific molecular targets involved in cell signaling pathways that regulate growth and apoptosis.
  • Case Study: A study demonstrated that imidazo[1,2-b]pyrazole derivatives inhibited the growth of breast cancer cells in vitro, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research has highlighted the role of imidazo[1,2-b]pyrazoles in modulating inflammatory responses:

  • Mechanism of Action: It is believed that these compounds can inhibit the production of pro-inflammatory cytokines and chemokines.
  • Case Study: In a recent study, hybrid compounds incorporating imidazo[1,2-b]pyrazoles exhibited strong anti-inflammatory activity by inhibiting neutrophil chemotaxis, which is critical in inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core:
    • The initial step involves cyclization reactions using appropriate precursors under controlled conditions.
  • Introduction of Functional Groups:
    • Subsequent reactions may include nitration or cyanation to introduce the cyano group at the desired position.
  • Optimization Techniques:
    • Reaction conditions are optimized for yield and purity, often employing techniques such as column chromatography for purification.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopentyl group at position 1Anticancer, anti-inflammatory
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidMethyl group at position 7Anticancer
4-Nitro-1H-pyrazole-3-carboxylic acidNitro group at position 4Antimicrobial

This table highlights that while other imidazo derivatives also exhibit biological activities, the specific cyclopentyl substitution enhances solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 1

The substituent at position 1 significantly influences physicochemical and biological properties:

  • 1-Methyl derivative (1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile): Simpler structure with lower steric hindrance. Molecular weight: ~186 g/mol (estimated). This compound is commercially available for lab use but lacks detailed biological data .
  • 1-((2-(Trimethylsilyl)ethoxy)methyl) (SEM) derivatives : Used as protecting groups in synthesis (e.g., 3-allyl and 3-(phenylthio) variants). These derivatives exhibit higher molecular weights (~398 g/mol) and are intermediates rather than final bioactive compounds .
  • 1-Cyclobutyl derivative (6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile): Combines cyclobutyl and methyl groups. Molecular weight: 200.24 g/mol (C11H12N4). Marketed by CymitQuimica but discontinued .
Table 1: Substituent Effects at Position 1
Compound Substituent at Position 1 Molecular Weight (g/mol) Key Properties
Target compound Cyclopentyl ~214* Higher lipophilicity
1-Methyl derivative Methyl ~186 Lower steric hindrance
SEM-protected derivative SEM group ~398 Synthetic intermediate
1-Cyclobutyl derivative Cyclobutyl + Methyl 200.24 Discontinued commercial product

*Estimated based on molecular formula C12H14N3.

Substituent Variations at Position 6

  • 6-(4-Chlorophenyl) derivative: Synthesized via electrophilic substitution using tosyl cyanide (77% yield).
  • 6-Cyclobutyl derivative : Exhibits a strained cyclobutyl ring, which may affect conformational flexibility compared to the cyclopentyl group in the target compound .

Key Research Findings

  • Lipophilicity Trends : Cyclopentyl and cyclobutyl substituents increase logP values compared to methyl or SEM groups, impacting bioavailability and blood-brain barrier penetration.
  • Steric Effects : Bulky substituents (e.g., cyclopentyl) may hinder binding to flat enzymatic pockets but enhance selectivity for specific conformations.
  • Synthetic Accessibility : SEM-protected derivatives are easier to synthesize but add steps for deprotection .

Preparation Methods

Cyclization to Form Imidazo[1,2-b]pyrazole Core

  • The imidazo[1,2-b]pyrazole scaffold is synthesized by cyclodehydration of 4-carboxyethyl-5-amino-pyrazoles under strongly acidic conditions, typically using concentrated sulfuric acid. This step converts the pyrazole derivatives into ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates as intermediates.

  • Microwave irradiation has also been employed to facilitate the cyclization of (ethoxymethylene)malonic acid derivatives with hydrazine monohydrate in ethanol, enhancing reaction rates and yields.

Installation of the Carbonitrile Group at the 7-Position

  • The nitrile group is commonly introduced by converting a carboxylic acid or ester group at the 7-position into the corresponding nitrile via dehydration reactions using reagents like diphenylphosphoryl azide (DPPA) in dimethylformamide (DMF).

  • Other methods include substitution of halogenated intermediates with cyanide sources under controlled conditions.

Representative Synthetic Procedure (Literature-Based)

Step Reagents/Conditions Description Yield (%) Notes
1 Hydrazine monohydrate, (ethoxymethylene)malonic acid derivatives, EtOH, microwave irradiation (80–150°C) Formation of hydrazide intermediate 60–70 Microwave accelerates reaction
2 Aldehydes, TFA, isocyanides, room temperature stirring Multicomponent reaction to form imidazo[1,2-b]pyrazole core 50–70 Sequential addition improves purity
3 Concentrated H2SO4, reflux Cyclodehydration to form fused imidazo[1,2-b]pyrazole ring 65–80 Critical for ring closure
4 Alkylation with cyclopentyl halide or cross-coupling Introduction of cyclopentyl group at N1 55–75 Requires optimization of base and solvent
5 DPPA in DMF, amine excess Conversion of carboxylic acid to nitrile 40–60 Yields vary due to reactivity

Reaction Mechanisms and Key Considerations

  • Cyclization Mechanism: The cyclodehydration step involves protonation of the amino group and intramolecular nucleophilic attack on the ester or carboxyethyl group, followed by water elimination to form the fused imidazo ring.

  • Alkylation: The nucleophilic nitrogen at the 1-position attacks the electrophilic carbon of cyclopentyl halide under basic conditions, forming the N-cyclopentyl substituted product.

  • Nitrile Formation: The carboxylic acid group is activated by DPPA, leading to the formation of an acyl azide intermediate, which rearranges and loses nitrogen to form the nitrile functionality.

Analytical and Purification Techniques

  • Reaction progress is commonly monitored by thin-layer chromatography (TLC) and mass spectrometry (MS).

  • Purification is achieved by recrystallization or column chromatography using solvents like hexane/ethyl acetate mixtures.

  • Structural confirmation is done via ^1H and ^13C NMR spectroscopy, with characteristic chemical shifts for the cyclopentyl group and nitrile carbon.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Reaction Conditions Yield Range Key Challenges
Cyclization Concentrated H2SO4 Reflux, acidic 65–80% Control of temperature to avoid decomposition
Alkylation Cyclopentyl halide, base (e.g., K2CO3) Room temp to reflux 55–75% Regioselectivity and side reactions
Nitrile formation DPPA, DMF, amine Room temp to 50°C 40–60% Low reactivity of carboxylic acid

Research Findings and Optimization Notes

  • The use of microwave-assisted synthesis significantly reduces reaction time and improves yield in early steps.

  • Dehydration with concentrated sulfuric acid is efficient but requires careful temperature control to prevent side reactions.

  • Alkylation efficiency depends on the choice of solvent and base; polar aprotic solvents like DMF or THF and mild bases favor higher yields.

  • The conversion of carboxylic acid to nitrile is often the limiting step due to low reactivity; alternative activating agents or catalysts may improve yields.

Q & A

Basic: What are the key steps in synthesizing 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves cyclization of pre-functionalized pyrazole precursors with cyclopentyl groups under nitrile-forming conditions (e.g., using cyanating agents like KCN/CuCN). Optimization requires systematic variation of parameters (temperature, solvent, catalyst) via statistical experimental design (e.g., factorial or response surface methodology) to maximize yield and purity . For heterocyclic systems like imidazo-pyrazoles, microwave-assisted synthesis or flow chemistry may reduce side reactions .

Advanced: How can computational chemistry methods predict reaction pathways for novel derivatives of this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) can model transition states and intermediates to identify energetically favorable pathways. Combining this with reaction path search algorithms (e.g., artificial force-induced reaction method) enables rapid screening of potential derivatives. Integration with cheminformatics tools allows automated extraction of reaction rules from experimental data, as demonstrated in ICReDD’s feedback-loop approach .

Basic: What spectroscopic techniques are essential for characterizing the structure and purity of this compound?

Answer:

  • NMR : 1^1H/13^{13}C NMR confirms cyclopentyl substitution and nitrile placement.
  • IR : Sharp absorption near 2200 cm1^{-1} verifies the C≡N group.
  • MS : High-resolution mass spectrometry validates molecular weight.
  • XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in analogous imidazo-pyrimidine systems .

Advanced: How can researchers resolve contradictions in catalytic activity data across studies involving this compound?

Answer:
Contradictions often arise from differences in experimental setups (e.g., solvent polarity, catalyst loading). Apply comparative meta-analysis frameworks to isolate variables, as outlined in political science methodology . Pair this with multivariate regression to identify hidden correlations (e.g., solvent dielectric constant vs. reaction rate) . Replicate studies under standardized conditions using design-of-experiments principles.

Basic: What safety protocols are critical when handling this nitrile-containing compound?

Answer:

  • Use fume hoods and PPE (gloves, goggles) due to H302 (harmful if swallowed) and H319 (eye irritation) hazards .
  • Avoid contact with acids to prevent HCN release.
  • Follow institutional Chemical Hygiene Plans, including spill containment and waste disposal protocols, as mandated for advanced lab courses .

Advanced: What strategies are effective in designing multi-step reactions using this compound as an intermediate?

Answer:
Leverage reactor design principles (e.g., continuous flow systems for exothermic steps) and membrane separation technologies to isolate intermediates . Use kinetic modeling to balance stepwise equilibria and avoid bottlenecks. ICReDD’s hybrid computational-experimental workflow can iteratively refine conditions, such as optimizing boron-based cross-coupling reactions .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:
Conduct accelerated stability studies:

  • pH Stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., 150–200°C for similar nitriles) .
  • Light Sensitivity : Expose to UV-Vis radiation and track photodegradation products .

Advanced: How can machine learning optimize synthetic routes for this compound’s derivatives?

Answer:
Train neural networks on datasets combining reaction conditions (solvent, catalyst, time) and outcomes (yield, purity). Feature engineering should include electronic descriptors (e.g., HOMO/LUMO energies) and steric parameters. Implement active learning loops where model predictions guide high-throughput experimentation, as seen in data-driven chemical software platforms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

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